molecular formula C15H21NO2 B4028631 2-ethyl-1-(3-methoxybenzoyl)piperidine

2-ethyl-1-(3-methoxybenzoyl)piperidine

Cat. No.: B4028631
M. Wt: 247.33 g/mol
InChI Key: OSBKWCGIVPCDJP-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-methoxybenzoyl)piperidine is a synthetic piperidine derivative characterized by a 2-ethyl substituent on the piperidine nitrogen and a 3-methoxybenzoyl group attached to the ring. Its synthesis typically involves reacting a substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride) with a piperidine precursor in the presence of a base like triethylamine, followed by purification via dry-flash chromatography . The compound’s structural features—small alkyl groups on the piperidine nitrogen and electron-donating substituents on the benzoyl moiety—align with trends observed in bioactive piperidine derivatives targeting neurological receptors and enzymes.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-13-8-4-5-10-16(13)15(17)12-7-6-9-14(11-12)18-2/h6-7,9,11,13H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBKWCGIVPCDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Piperidine Nitrogen

The 2-ethyl group on the piperidine nitrogen is critical for optimizing pharmacological activity. Evidence from neuronal nicotinic acetylcholine receptor (nAChR) studies highlights that small alkyl groups (e.g., ethyl, isopropyl) enhance potency while minimizing off-target effects. For instance:

  • COB-3 (ethyl substituent) exhibited a 14-fold increase in nAChR potency (IC₅₀: 10.2 μM) compared to bulkier analogues like KAB-18 (3-phenylpropyl substituent; IC₅₀: ≥90 μM) .

Key Insight : The 2-ethyl group balances steric hindrance and hydrophobic interactions, enabling favorable binding to enzyme active sites without compromising selectivity.

Benzoyl Substituent Modifications

The 3-methoxybenzoyl group influences electronic and steric properties:

  • Methoxy groups enhance AChE inhibition by facilitating hydrogen bonding with residues like Trp86 in the enzyme’s anionic subsite. Compound 14 (C4-methoxybenzisoxazole) showed submicromolar AChE inhibition (IC₅₀: 441 nM), whereas unsubstituted benzisoxazole derivatives (e.g., 11–13 ) lost this activity .
  • Bulkier substituents (e.g., biphenyl esters in COB-3 ) improve nAChR potency but may reduce solubility or increase off-target effects .

Table 1 : Impact of Benzoyl Substituents on Activity

Compound Benzoyl Substituent AChE IC₅₀ (nM) 5-HT4R Ki (nM)
Target Compound 3-Methoxy Data needed Data needed
Compound 14 4-Methoxy 441 <5
Compound 11 Unsubstituted No inhibition 9.6

Linker Flexibility and Bond Type

The benzoyl group in 2-ethyl-1-(3-methoxybenzoyl)piperidine is directly attached via an amide bond. Comparative studies reveal:

  • Methylene linkers (e.g., Compound 21 ) improve AChE inhibition (IC₅₀: 240 nM) by allowing conformational flexibility, whereas rigid amide/ether linkers (e.g., Compound 11 ) abolish AChE activity despite high 5-HT4R affinity .
  • Ester linkers (e.g., in COB-3 ) enhance nAChR potency but may introduce metabolic instability .

Structural Advantage : The direct benzoyl linkage in the target compound may balance enzyme inhibition and receptor binding, though experimental validation is required.

Piperidine vs. Tropane Scaffolds

Piperidine derivatives often mimic the pharmacological profiles of tropane-based drugs (e.g., cocaine analogues). For example:

  • Piperidine analogues of 3-(4-chlorophenyl)-2-carbomethoxytropane retained dopamine transporter (DAT) affinity comparable to tropanes, despite lacking the tropane bridge .
  • The target compound’s piperidine scaffold may offer synthetic simplicity and reduced toxicity compared to tropanes, which are prone to abuse.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethyl-1-(3-methoxybenzoyl)piperidine
Reactant of Route 2
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